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Compound of Interest |

1-(3-Azetidinyl)-4-piperidinol
Compound Name:
dihydrochloride
CAS No.: 810680-60-5
Cat. No.: B1521734

Executive Summary & Analyte Profile

1-(3-Azetidinyl)-4-piperidinol is a critical bicyclic amine intermediate used in the synthesis of
Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and other bioactive heterocyclic
compounds. Its structure consists of a 4-hydroxypiperidine moiety linked via its nitrogen to the
C3 position of an azetidine ring.

Analytical Challenge: This molecule presents significant quantification challenges due to:
o Lack of Chromophore: The absence of conjugated

-systems renders standard UV-Vis detection (254 nm) ineffective.

o High Polarity: The presence of a secondary amine (azetidine), a tertiary amine (piperidine
linkage), and a hydroxyl group results in a low LogP (< 0), causing poor retention on
conventional C18 Reversed-Phase (RP) columns.

» Basicity: Multiple basic centers can lead to severe peak tailing due to interaction with
residual silanols on silica-based columns.

Recommended Strategy:
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e Primary Method (Trace/Impurity Analysis): HILIC-MS/MS (Hydrophilic Interaction Liquid

Chromatography with Tandem Mass Spectrometry).

e Secondary Method (Assay/Process Control): Pre-column Derivatization with FMOC-CI

followed by RP-HPLC-UV/FLD.

Physicochemical Profile

Property Value / Description
IUPAC Name 1-(Azetidin-3-yl)piperidin-4-ol
178311-52-9 (Free Base); 810680-60-5 (2HCI
CAS No.
Salt)
Formula

Mol.[1][2][3][4][5][6]171[8][o][10][1 1] Weight

156.23 g/mol (Free Base); 229.15 g/mol (2HCI)

pKa (Calc.) ~10.5 (Azetidine NH), ~8.5 (Piperidine N)
LogP -1.2 (Estimated)

N Highly soluble in water, methanol; insoluble in
Solubility

hexane.

Method A: HILIC-MS/MS (The Gold Standard)

This method utilizes the hydrophilic nature of the analyte to achieve retention and separation

from matrix components, coupled with the sensitivity of Mass Spectrometry.

Chromatographic Conditions

e Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 pm) or equivalent (e.g., TSKgel

Amide-80).

o Rationale: Amide phases provide excellent retention for polar amines via hydrogen

bonding and partition mechanisms, superior to bare silica for peak shape.

» Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
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Mobile Phase B: Acetonitrile (LC-MS Grade).

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Injection Volume: 2.0 pL.

Gradient Program:

. . %A (Aqueous o

Time (min) %B (Acetonitrile) Curve
Buffer)

0.0 10 920 Initial
1.0 10 90 Isocratic Hold
6.0 50 50 Linear Ramp
7.0 50 50 Wash
7.1 10 90 Re-equilibration

| 10.0 | 10| 90 | End |

Mass Spectrometry Parameters (ESI+)

lonization: Electrospray lonization (ESI), Positive Mode.

Source Temp: 150°C.

Desolvation Temp: 400°C.

Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V.

MRM Transitions:
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Precursor lon Product lon Collision Dwell Time =
(m/z) (m/z) Energy (eV) (ms)
Quantifier
157.1 100.1 20 50 (Piperidine
ring fragment)
157.1 82.1 35 50 Qualifier

| 157.1 | 56.1 | 45| 50 | Qualifier (Azetidine ring fragment) |

Sample Preparation (HILIC Compatible)

e Stock Solution: Dissolve 10 mg of 1-(3-Azetidinyl)-4-piperidinol 2HCI in 10 mL of 50:50
Methanol:Water (1 mg/mL free base eq).

o Working Standard: Dilute Stock to 10 pg/mL using 90:10 Acetonitrile:Water.

o Critical: The sample diluent must match the initial mobile phase (high organic) to prevent
"solvent breakthrough™ which causes peak splitting in HILIC.

o Sample Extraction (if matrix is complex):
o Precipitate proteins/salts with cold Acetonitrile (1:4 ratio).
o Centrifuge at 10,000 x g for 10 min.
o Inject supernatant directly.

Method B: FMOC-CI Derivatization HPLC-UV
(Alternative)

For laboratories without MS, derivatization with 9-Fluorenylmethy! chloroformate (FMOC-CI) is
recommended. FMOC-CI reacts selectively and rapidly with the secondary amine on the
azetidine ring to form a stable, UV-active carbamate.

Reaction Chemistry
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The secondary amine (azetidine NH) is the primary nucleophile. The hydroxyl group is less
reactive under controlled pH.

Derivatization Protocol

o Reagent A: 5 mM FMOC-CI in Acetonitrile.
o Buffer B: 0.2 M Borate Buffer, pH 9.0.
¢ Quenching Solution: 0.2 M Glycine or 1% Adamantanamine (removes excess FMOC-CI).

e Procedure:

[¢]

Mix 100 pL Sample + 100 pL Buffer B.

[e]

Add 200 pL Reagent A. Vortex immediately.

o

Incubate at Ambient Temperature for 5 minutes.

[¢]

Add 50 pL Quenching Solution (to prevent FMOC-OH interference).

[¢]

Inject 10 pL into HPLC.

HPLC-UV Conditions

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 um).
e Detection: UV at 265 nm (FMOC absorption max).
» Mobile Phase:
o A: 0.1% Phosphoric Acid in Water.
o B: Acetonitrile.[12]
» Gradient: 30% B to 90% B over 15 minutes.

o Retention: The FMOC-derivative will elute significantly later (hydrophobic) than the
underivatized polar matrix.
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Visual Workflows & Logic
Structural Logic & Analytical Decision Tree

Target: 1-(3-Azetidinyl)-4-piperidinol

(Polar, Basic, No UV)

Is Mass Spec Available?

Yes No

Method A: HILIC-MS/MS Method B: Derivatization HPLC

(High Sensitivity, Specificity) (QC/Assay, UV detection)

Mechanism: Partitioning into Mechanism: FMOC-CI targets
water-enriched layer on Amide surface secondary azetidine amine

Output: m/z 157.1 -> 100.1

LOD: < 1 ng/mL LOD: ~50 ng/mL

I
Output: UV 265 nm :
|
|
|

Click to download full resolution via product page

Figure 1: Decision tree for selecting the appropriate quantification method based on laboratory
capabilities.

HILIC Separation Mechanism[13]
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(Polar/lonic)
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Figure 2: HILIC retention mechanism showing the partitioning of the polar analyte into the
water layer adsorbed on the amide surface.

Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness," the following validation parameters must be met.

Acceptance Criteria (Trace  Acceptance Criteria

Parameter .
Analysis) (Assay)
o No interference at retention Resolution > 1.5 from all
Specificity ) ) -
time of analyte (MS or UV). impurities.
Linearity over 3 orders of magnitude. (80% - 120% of target).
80-120% Recovery (Spiked
Accuracy ] 98-102% Recovery.
Matrix).
o RSD < 15% (at LOQ), < 5% (at
Precision i RSD < 2%.
mid-range).
Signal-to-Noise > 3 (LOD) / >
LOD/LOQ N/A

10 (LOQ).
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Self-Validating System Check:

o System Suitability Test (SST): Before every run, inject a standard at the LOQ level.
o Pass: S/N > 10.
o Pass: Retention time shift < 2%.

« Internal Standard (IS): For LC-MS, use a deuterated analog (e.g., Piperidine-d10 or a
structural analog like 4-hydroxypiperidine-d5 if the specific IS is unavailable) to correct for
matrix effects.

Troubleshooting Guide
Issue: Peak Tailing (Asymmetry > 1.5)
e Cause: Interaction between the basic amines and residual silanols on the silica surface.

o Fix: Increase buffer ionic strength (raise Ammonium Formate to 20 mM) or lower pH to 3.0 to
suppress silanol ionization. Ensure the column is an "Amide" phase, not bare silica.

Issue: Split Peaks in HILIC

o Cause: Sample solvent mismatch. Injecting water-rich samples into a high-ACN mobile
phase causes the analyte to "crash out" or travel faster than the solvent front.

» Fix: Dilute samples with Acetonitrile to at least 80% organic content before injection.
Issue: Low Sensitivity in Derivatization Method
o Cause: Incomplete reaction or hydrolysis of FMOC-CI.

o Fix: Ensure Borate buffer is fresh and pH is strictly 9.0. FMOC-CI hydrolyzes in water;
prepare fresh in dry ACN daily.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,2,6,6-Tetramethyl-4-piperidinol | 2403-88-5 [chemicalbook.com]
2. Azetidinyl | Sigma-Aldrich [sigmaaldrich.cn]

3. 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate | 178311-53-0 | Benchchem
[benchchem.com]

4. 1-(3-azetidinyl)-4-piperidinol dihydrochloride;CAS No.:810680-60-5 [chemshuttle.com]
5. chem960.com [chem960.com]
6. CAS Common Chemistry [commonchemistry.cas.org]

7. 1-(azetidin-3-yl)-4-fluoropiperidine hydrochloride;CAS No0.:1449117-63-8
[chemshuttle.com]

8. calpaclab.com [calpaclab.com]

9. researchgate.net [researchgate.net]

10. 1-(Azetidin-3-yl)piperidin-4-ol dihydrochloride [cymitquimica.com]

11. 178311-53-0_CAS=:178311-53-0_1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate -
1kIE® [chemsrc.com]

12. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column | SIELC
Technologies [sielc.com]

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Piperidinol
https://www.waters.com/waters/en_US/HILIC-Method-Development/nav.htm?cid=10066663
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8213644.htm
https://www.agilent.com/cs/library/applications/5990-5599EN.pdf
https://www.benchchem.com/product/b1521734?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8213644.htm
https://www.sigmaaldrich.cn/CN/zh/search/azetidinyl?focus=products&group=substance&page=1&perpage=30&sort=relevance&term=azetidinyl&type=product
https://www.benchchem.com/product/B3336081
https://www.benchchem.com/product/B3336081
https://www.chemshuttle.com/building-blocks/heterocyclics/pyrrolidines/1-3-azetidinyl-4-piperidinol-dihydrochloride.html
https://www.chem960.com/lang_ko/cas_178311529/
https://commonchemistry.cas.org/detail?cas_rn=51135-96-7
https://www.chemshuttle.com/building-blocks/heterocyclics/azetidines/1-azetidin-3-yl-4-fluoropiperidine-hydrochloride.html
https://www.chemshuttle.com/building-blocks/heterocyclics/azetidines/1-azetidin-3-yl-4-fluoropiperidine-hydrochloride.html
https://www.calpaclab.com/1-azetidin-3-yl-piperidin-4-ol-dihydrochloride-95-purity-c8h18cl2n2o-1-gram/aab-aa00g9pf-1g
https://www.researchgate.net/publication/326641360_Formation_and_identification_of_novel_derivatives_of_primary_amine_and_zwitterionic_drugs
https://cymitquimica.com/es/productos/10-F431421/810680-60-5/1-azetidin-3-ylpiperidin-4-ol-dihydrochloride/
https://www.chemsrc.com/amp/cas/178311-53-0_2630060.html
https://www.chemsrc.com/amp/cas/178311-53-0_2630060.html
https://sielc.com/separation-of-piperidine-1-amino-hydrochloride-on-newcrom-r1-hplc-column
https://sielc.com/separation-of-piperidine-1-amino-hydrochloride-on-newcrom-r1-hplc-column
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» To cite this document: BenchChem. [Application Note: Analytical Quantification of 1-(3-
Azetidinyl)-4-piperidinol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521734#analytical-methods-for-1-3-azetidinyl-4-
piperidinol-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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